

Solubility of 3-Benzylmorpholine in various organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Benzylmorpholine**

Cat. No.: **B1274753**

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **3-Benzylmorpholine** in Various Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **3-Benzylmorpholine** in organic solvents. Due to the limited availability of specific quantitative public data, this document focuses on providing a detailed experimental framework for determining its solubility, alongside a qualitative summary based on available information.

Introduction to 3-Benzylmorpholine

3-Benzylmorpholine is an organic compound with the chemical formula $C_{11}H_{15}NO$. It is characterized as a colorless liquid and serves as a key intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.^[1] Understanding its solubility in various organic solvents is crucial for its synthesis, purification, reaction chemistry, and formulation development.

Physicochemical Properties of 3-Benzylmorpholine:

- Appearance: Colorless liquid^[1]
- Melting Point: -23°C to -18°C^[1]
- Boiling Point: 162°C to 164°C^[1]

Qualitative Solubility Profile

Based on available literature, **3-Benzylmorpholine** is described as being soluble in a range of common organic solvents.

General Solubility of **3-Benzylmorpholine**:

- Ethanol: Soluble[[1](#)]
- Ether: Soluble[[1](#)]
- Benzene: Soluble[[1](#)]

The molecular structure of **3-Benzylmorpholine**, which contains a polar morpholine ring and a nonpolar benzyl group, suggests a versatile solubility profile. It is anticipated to be soluble in polar aprotic and polar protic solvents, as well as in some nonpolar aromatic solvents.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for **3-Benzylmorpholine** in a wide array of organic solvents. Therefore, the following sections provide a detailed protocol for the experimental determination of this crucial data.

Table 1: Template for Reporting Quantitative Solubility of **3-Benzylmorpholine**

Solvent Classification	Solvent	Temperature (°C)	Solubility (g/100 mL)	Molar Solubility (mol/L)	Method of Determination
Alcohols	Methanol	25	Isothermal Shake-Flask		
Ethanol		25	Isothermal Shake-Flask		
Isopropanol		25	Isothermal Shake-Flask		
Ketones	Acetone	25	Isothermal Shake-Flask		
Methyl Ethyl Ketone		25	Isothermal Shake-Flask		
Ethers	Diethyl Ether	25	Isothermal Shake-Flask		
Tetrahydrofuran (THF)		25	Isothermal Shake-Flask		
Esters	Ethyl Acetate	25	Isothermal Shake-Flask		
Hydrocarbons	Toluene	25	Isothermal Shake-Flask		
Hexane		25	Isothermal Shake-Flask		
Chlorinated Solvents	Dichloromethane	25	Isothermal Shake-Flask		
Chloroform		25	Isothermal Shake-Flask		
Amides	Dimethylformamide (DMF)	25	Isothermal Shake-Flask		

Other	Acetonitrile	25	Isothermal Shake-Flask
Dimethyl Sulfoxide (DMSO)		25	Isothermal Shake-Flask

Experimental Protocols for Solubility Determination

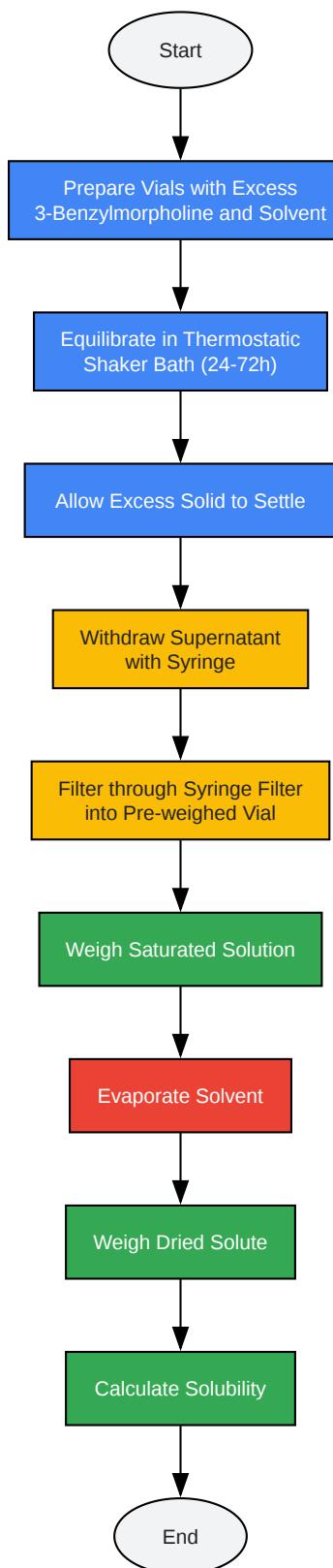
The following is a standard and reliable method for determining the solubility of a compound like **3-Benzylmorpholine** in various organic solvents.

Isothermal Shake-Flask Method

This gravimetric method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment:

- **3-Benzylmorpholine** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance
- Thermostatic shaker bath
- Vials with screw caps
- Syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks
- Pipettes
- Oven


Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **3-Benzylmorpholine** to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
 - Accurately add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatic shaker bath set to the desired constant temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is typically recommended.
- Sample Collection and Filtration:
 - After the equilibration period, cease agitation and allow the vials to stand in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe (to the same temperature as the experiment) to avoid precipitation or dissolution.
 - Immediately pass the supernatant through a syringe filter into a pre-weighed vial. This step is critical to remove all undissolved solid particles.
- Gravimetric Analysis:
 - Accurately weigh the vial containing the filtered saturated solution.
 - Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of **3-Benzylmorpholine** until a constant weight is achieved.
 - Accurately weigh the vial containing the dried solute.

- Calculation of Solubility:
 - The mass of the solvent is the difference between the weight of the saturated solution and the weight of the dried solute.
 - Solubility can then be calculated and expressed in various units, such as g/100 mL, g/kg of solvent, or molarity.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **3-Benzylmorpholine**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the solubility of **3-Benzylmorpholine**.

Conclusion

While specific quantitative solubility data for **3-Benzylmorpholine** is not readily available in the public domain, this guide provides a robust experimental framework for researchers to generate this critical information. The provided protocol for the isothermal shake-flask method is a reliable approach to obtaining accurate and reproducible solubility data. A systematic determination of the solubility of **3-Benzylmorpholine** in a diverse range of organic solvents will significantly aid in its application in synthetic chemistry and pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Benzyl-morpholine [chembk.com]
- To cite this document: BenchChem. [Solubility of 3-Benzylmorpholine in various organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1274753#solubility-of-3-benzylmorpholine-in-various-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com